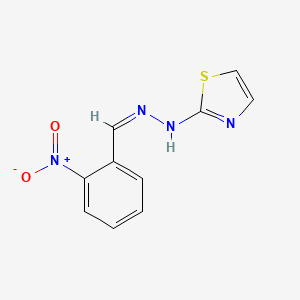

2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone (NBTH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBTH is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 210-212°C. It has been found to possess a range of biological activities, including antimicrobial, antitumor, and antioxidant properties.

Applications De Recherche Scientifique

2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been found to exhibit potent antimicrobial and antitumor activities. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Moreover, 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been found to induce apoptosis and inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy.

In agriculture, 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been investigated for its potential use as a plant growth regulator and pesticide. It has been found to enhance the growth of various crops, such as wheat, rice, and soybean, and to protect them from pests and diseases. Furthermore, 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been shown to improve the quality and yield of fruits and vegetables, making it a potential candidate for agricultural applications.

In industry, 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been used as a dye intermediate and a corrosion inhibitor. It has been found to exhibit excellent color fastness and lightfastness properties, making it a suitable candidate for textile dyeing. Moreover, 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been found to inhibit the corrosion of metals, such as iron and steel, making it a potential candidate for industrial applications.

Mécanisme D'action

The mechanism of action of 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone is not fully understood, but it is believed to involve multiple pathways. 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been found to interact with various cellular targets, including DNA, proteins, and enzymes. It has been shown to inhibit the activity of enzymes involved in cell proliferation and metabolism, such as topoisomerase and glucose-6-phosphate dehydrogenase. Moreover, 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been found to induce oxidative stress and DNA damage, leading to apoptosis and cell death.

Biochemical and Physiological Effects:

2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone can inhibit the growth of various bacterial and fungal strains, induce apoptosis and cell cycle arrest in cancer cells, and protect cells from oxidative stress. In vivo studies have shown that 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone can reduce the growth of tumors and improve the survival rate of animals with cancer. Moreover, 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been found to enhance the antioxidant capacity and reduce the inflammation in animals.

Avantages Et Limitations Des Expériences En Laboratoire

2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has several advantages for lab experiments, including its low toxicity, high stability, and easy synthesis. Moreover, 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone can be easily modified to improve its biological activity and specificity. However, 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone also has some limitations, such as its low solubility in water and its potential for non-specific binding to proteins and enzymes. Therefore, careful optimization of the experimental conditions is required to ensure the accuracy and reproducibility of the results.

Orientations Futures

There are several future directions for the research on 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone. First, further studies are needed to elucidate the mechanism of action of 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone and to identify its cellular targets. Second, more in vivo studies are needed to evaluate the efficacy and safety of 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone in animal models and to identify the optimal dosage and administration route. Third, more studies are needed to explore the potential applications of 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone in agriculture and industry, such as its use as a plant growth regulator and a corrosion inhibitor. Fourth, more studies are needed to optimize the synthesis method of 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone and to develop new derivatives with improved biological activity and specificity. Overall, 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has significant potential for various applications and warrants further investigation.

Méthodes De Synthèse

2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone can be synthesized by reacting 2-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid and ethanol. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently cyclized to form 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone. The yield of 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent ratio.

Propriétés

IUPAC Name |

N-[(Z)-(2-nitrophenyl)methylideneamino]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2S/c15-14(16)9-4-2-1-3-8(9)7-12-13-10-11-5-6-17-10/h1-7H,(H,11,13)/b12-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBDDCZJHGZECJ-GHXNOFRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC2=NC=CS2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N\NC2=NC=CS2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202264 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(benzyloxy)-5-chlorobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908378.png)

![N-{4-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908388.png)

![2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate](/img/structure/B5908390.png)

![{2-[2-(5-chloro-2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5908394.png)

![N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B5908405.png)

![5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5908410.png)

![N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908413.png)

![N-{2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908415.png)

![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethyl-4-morpholinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5908419.png)

![2-[2-(4-bromophenoxy)ethoxy]benzaldehyde N-methylthiosemicarbazone](/img/structure/B5908438.png)

![N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide](/img/structure/B5908457.png)